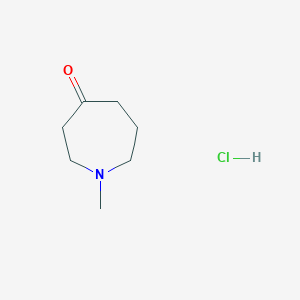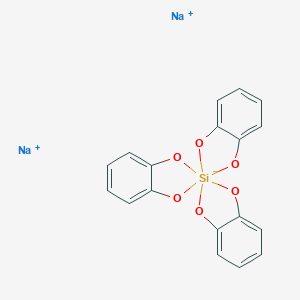
Disodium tris(1 2-benzenediolato-O O/')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium tris(1 2-benzenediolato-O O/')-, also known as Tiron, is a chemical compound that has been extensively studied for its potential applications in scientific research. Tiron is a chelating agent that is commonly used to bind metal ions, such as iron and copper, in laboratory experiments. In addition, Tiron has been shown to have antioxidant properties and has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
Disodium tris(1 2-benzenediolato-O O/')- works by binding to metal ions through its two hydroxyl groups. The resulting complex is stable and prevents the metal ion from participating in unwanted reactions. In addition, Disodium tris(1 2-benzenediolato-O O/')- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Disodium tris(1 2-benzenediolato-O O/')- has been shown to have a number of biochemical and physiological effects. In addition to its chelating and antioxidant properties, Disodium tris(1 2-benzenediolato-O O/')- has been studied for its potential effects on inflammation, oxidative stress, and cell signaling pathways. Disodium tris(1 2-benzenediolato-O O/')- has also been shown to have protective effects in various disease models, including neurodegenerative diseases and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Disodium tris(1 2-benzenediolato-O O/')- in laboratory experiments include its ability to bind metal ions and prevent unwanted reactions, its low cost and high yield synthesis method, and its potential therapeutic effects. However, Disodium tris(1 2-benzenediolato-O O/')- also has some limitations, including its potential toxicity at high concentrations and its potential interference with other biological processes.
Orientations Futures
There are a number of future directions for research on Disodium tris(1 2-benzenediolato-O O/')-. One potential area of study is the development of Disodium tris(1 2-benzenediolato-O O/')--based therapies for various diseases, including neurodegenerative diseases and cardiovascular disease. In addition, further research is needed to understand the mechanisms underlying Disodium tris(1 2-benzenediolato-O O/')-'s potential therapeutic effects and to identify any potential side effects or limitations of its use.
Conclusion:
Disodium tris(1 2-benzenediolato-O O/')- is a chemical compound that has been extensively studied for its potential applications in scientific research. As a chelating agent, Disodium tris(1 2-benzenediolato-O O/')- is an important tool for studying the role of metal ions in various biological processes. In addition, Disodium tris(1 2-benzenediolato-O O/')- has potential therapeutic effects in various diseases, making it an important area of research for the future.
Méthodes De Synthèse
Disodium tris(1 2-benzenediolato-O O/')- can be synthesized through a number of different methods, including the reaction of 2,3-dihydroxybenzoic acid with sodium hydroxide and sodium sulfite. The reaction produces Disodium tris(1 2-benzenediolato-O O/')- in high yield and purity, making it a cost-effective and efficient method for producing the compound.
Applications De Recherche Scientifique
Disodium tris(1 2-benzenediolato-O O/')- has been extensively studied for its potential applications in scientific research. One of the most common uses of Disodium tris(1 2-benzenediolato-O O/')- is as a chelating agent in laboratory experiments. Disodium tris(1 2-benzenediolato-O O/')- is able to bind metal ions, such as iron and copper, and prevent them from participating in unwanted reactions. This makes Disodium tris(1 2-benzenediolato-O O/')- an important tool in studying the role of metal ions in various biological processes.
Propriétés
Numéro CAS |
101519-12-4 |
|---|---|
Nom du produit |
Disodium tris(1 2-benzenediolato-O O/')- |
Formule moléculaire |
C18H12Na2O6Si |
Poids moléculaire |
398.3 g/mol |
InChI |
InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |
Clé InChI |
TUOBPRJVJQCTTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



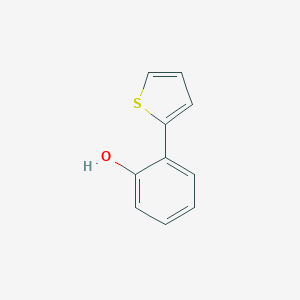
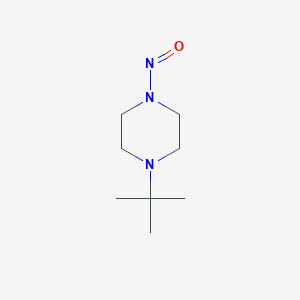
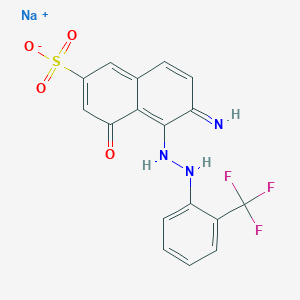
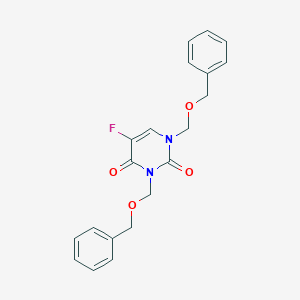
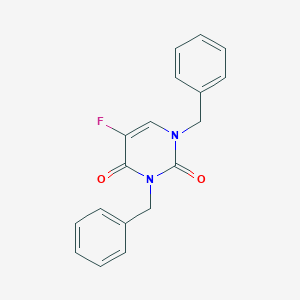
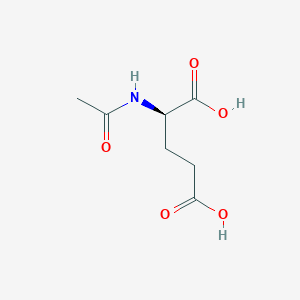
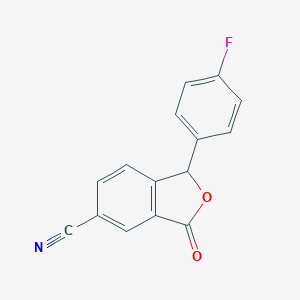
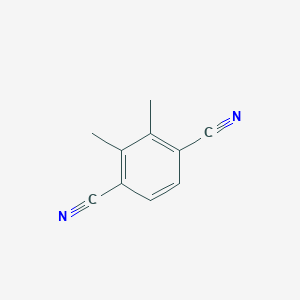

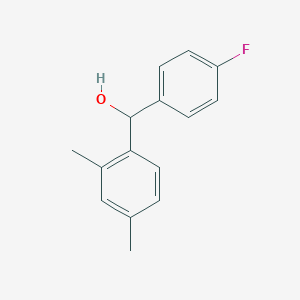

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
